molecular formula C28H32FN3O3S B11209796 2-Fluoro-N-(4-isopropylphenyl)-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide

2-Fluoro-N-(4-isopropylphenyl)-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide

Cat. No.: B11209796
M. Wt: 509.6 g/mol
InChI Key: RRWOHTFFCHZJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-FLUORO-5-{[3-METHYL-4-(3-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fluorinated benzamide core, a sulfonyl group, and a piperazine ring, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-5-{[3-METHYL-4-(3-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of the benzamide core, introduction of the fluorine atom, and attachment of the piperazine and sulfonyl groups. Common synthetic routes may include:

    Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-5-{[3-METHYL-4-(3-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-FLUORO-5-{[3-METHYL-4-(3-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

    Materials Science: The compound’s unique chemical structure may make it suitable for use in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-FLUORO-5-{[3-METHYL-4-(3-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-FLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)BENZAMIDE: This compound shares a similar benzamide core but differs in the presence of a boronic ester group.

    N-(4-NITROPHENYLSULFONYL)BENZAMIDE: This compound has a similar sulfonylbenzamide structure but lacks the piperazine ring and fluorine atom.

Uniqueness

2-FLUORO-5-{[3-METHYL-4-(3-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE is unique due to its combination of a fluorinated benzamide core, a sulfonyl group, and a piperazine ring. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.

Properties

Molecular Formula

C28H32FN3O3S

Molecular Weight

509.6 g/mol

IUPAC Name

2-fluoro-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C28H32FN3O3S/c1-19(2)22-8-10-23(11-9-22)30-28(33)26-17-25(12-13-27(26)29)36(34,35)31-14-15-32(21(4)18-31)24-7-5-6-20(3)16-24/h5-13,16-17,19,21H,14-15,18H2,1-4H3,(H,30,33)

InChI Key

RRWOHTFFCHZJBZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.